2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine
Overview
Description
2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound. It belongs to the family of N-heterocyclic compounds known as Pyrazolo[1,5-a]pyrimidines . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention due to their significant photophysical properties .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, a copper-catalyzed approach has been developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .Scientific Research Applications
Antibacterial and Antifungal Applications
The compound has been examined for its inhibitory potential against a range of bacteria and fungi, showing promise in the development of new antimicrobial agents .
Cancer Research
It has been involved in studies related to the inhibition of collagen-induced discoidin domain receptor activation, which is significant in cancer research .
Material Science
Due to its significant photophysical properties, this compound has attracted attention in material science, particularly in optical applications .
Medicinal Chemistry
This compound is part of a family of N-heterocyclic compounds that have a high impact in medicinal chemistry, with various derivatives being explored for their therapeutic potential .
Pharmaceutical Applications
As a key structural motif, it has vital applications in pharmaceuticals, with synthetic routes for derivatives having escalated dramatically in recent decades .
Pesticides Development
Its structural properties make it a candidate for use in the development of pesticides .
Dyes and Pigments
The compound’s structure is also considered for applications in dyes and pigments, indicating its versatility across different fields .
Mechanism of Action
Future Directions
The future directions for 2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine could involve further exploration of its potential applications in medicinal chemistry, particularly in the development of new drugs. This could be achieved through the design of more efficient synthesis pathways and the study of its various applications .
properties
IUPAC Name |
2-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c11-7-5-12-10-4-8(13-14(10)6-7)9-2-1-3-15-9/h1-6H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBJPJWVUZUBBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C=C(C=NC3=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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